molecular formula C25H27NO4 B14663426 2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline CAS No. 37708-63-7

2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline

Cat. No.: B14663426
CAS No.: 37708-63-7
M. Wt: 405.5 g/mol
InChI Key: LVRXRVFQJDLHLC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine to form a tetrahydroisoquinoline intermediate. This intermediate is then subjected to further methoxylation and cyclization reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and catalytic processes may be employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
  • Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-

Uniqueness

2,3,10,11-tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline is unique due to its specific methoxylation pattern and the presence of the benzo[h]isoquinoline core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

37708-63-7

Molecular Formula

C25H27NO4

Molecular Weight

405.5 g/mol

IUPAC Name

6,7,17,18-tetramethoxy-1-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4,6,8,10,15,17,19-octaene

InChI

InChI=1S/C25H27NO4/c1-27-22-10-16-6-5-15-9-21-19-13-25(30-4)23(28-2)11-17(19)7-8-26(21)14-20(15)18(16)12-24(22)29-3/h5-6,10-13,21H,7-9,14H2,1-4H3

InChI Key

LVRXRVFQJDLHLC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C5=CC(=C(C=C5C=C4)OC)OC)OC

Origin of Product

United States

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